An In-depth Technical Guide to 5-Ethyl-2-methylisonicotinic Acid
An In-depth Technical Guide to 5-Ethyl-2-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethyl-2-methylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its unique Chemical Abstracts Service (CAS) number, and provides expert insights into its chemical characteristics, a proposed synthetic pathway, and potential therapeutic applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating novel isonicotinic acid derivatives.
Introduction and Chemical Identity
5-Ethyl-2-methylisonicotinic acid, also known as 5-ethyl-2-methylpyridine-4-carboxylic acid, is a heterocyclic aromatic compound. It belongs to the class of isonicotinic acids, which are isomers of nicotinic acid (Vitamin B3) where the carboxylic acid group is located at the 4-position of the pyridine ring. The presence of ethyl and methyl substituents on the pyridine core can significantly influence its physicochemical properties and biological activity compared to the parent isonicotinic acid molecule.
The unique identifier for this compound is its CAS number, which is crucial for unambiguous identification in chemical databases and regulatory submissions.
CAS Number: 855270-32-5[1]
The structural and basic chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | 5-Ethyl-2-methylpyridine-4-carboxylic acid | - |
| Canonical SMILES | CCC1=CC(=C(N=C1)C)C(=O)O | [1] |
Physicochemical Properties (Predicted)
Direct experimental data on the physicochemical properties of 5-Ethyl-2-methylisonicotinic acid are not widely available. However, we can infer certain characteristics based on its structure and the properties of related compounds such as 5-ethyl-2-methylpyridine and other substituted isonicotinic acids.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for small molecule carboxylic acids. |
| Melting Point | Expected to be higher than its precursor, 5-ethyl-2-methylpyridine (-70.3 °C), likely in the range of 150-250 °C. | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The hydrophobic ethyl and methyl groups decrease water solubility, while the polar carboxylic acid and pyridine nitrogen provide some aqueous solubility. Solubility is expected to be pH-dependent. |
| pKa | The pKa of the carboxylic acid is expected to be in the range of 3-5, similar to other isonicotinic acids. | The electron-withdrawing nature of the pyridine ring acidifies the carboxyl proton. |
Synthesis and Purification
A validated, step-by-step synthesis protocol for 5-Ethyl-2-methylisonicotinic acid is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available precursor, 5-ethyl-2-methylpyridine. The key transformation is the selective oxidation of the 4-position of the pyridine ring. This is a challenging transformation as the alkyl groups at the 2- and 5-positions are also susceptible to oxidation.
Proposed Synthetic Pathway
The synthesis of 5-Ethyl-2-methylisonicotinic acid can be envisioned in a two-step process from 5-ethyl-2-methylpyridine: N-oxidation followed by nucleophilic cyanation and subsequent hydrolysis.
Caption: Proposed synthesis of 5-Ethyl-2-methylisonicotinic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Ethyl-2-methylpyridine N-oxide
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Dissolve 5-ethyl-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Synthesis of 4-Cyano-5-ethyl-2-methylpyridine
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To a solution of 5-Ethyl-2-methylpyridine N-oxide (1.0 eq) in acetonitrile, add trimethylsilyl cyanide (TMSCN) (1.5 eq).
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Add acetic anhydride (Ac2O) (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture and carefully quench with water.
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Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain the 4-cyano derivative.
Step 3: Hydrolysis to 5-Ethyl-2-methylisonicotinic acid
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Suspend the 4-Cyano-5-ethyl-2-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Heat the mixture to reflux for 12-24 hours.
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Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point (around pH 3-4) with a base such as sodium hydroxide.
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The product should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Ethyl-2-methylisonicotinic acid.
Analytical Characterization
The synthesized 5-Ethyl-2-methylisonicotinic acid should be characterized using a suite of analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the ethyl and methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of 165.19. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and C=C and C=N stretching vibrations from the pyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery and Development
While specific biological activities of 5-Ethyl-2-methylisonicotinic acid have not been extensively reported, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of therapeutic applications.
Anti-tubercular Activity
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis.[2] It is a prodrug that is activated by the mycobacterial enzyme KatG. The core isonicotinic acid structure is essential for its mechanism of action. It is plausible that substituted derivatives like 5-Ethyl-2-methylisonicotinic acid could be investigated as novel anti-tubercular agents, potentially with improved efficacy, altered resistance profiles, or better pharmacokinetic properties.
Anti-inflammatory Properties
Derivatives of isonicotinic acid have been explored for their anti-inflammatory potential.[3] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The ethyl and methyl substituents on the pyridine ring of the target molecule could enhance its lipophilicity, potentially leading to better cell permeability and interaction with hydrophobic pockets of target enzymes.
Enzyme Inhibition
The pyridine carboxylic acid motif is present in numerous enzyme inhibitors.[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid can form salt bridges or hydrogen bonds with active site residues. The overall substitution pattern of 5-Ethyl-2-methylisonicotinic acid could be tailored to achieve selectivity for specific enzyme targets.
Caption: Potential therapeutic applications of 5-Ethyl-2-methylisonicotinic acid.
Conclusion
5-Ethyl-2-methylisonicotinic acid (CAS No. 855270-32-5) represents an intriguing but underexplored molecule for chemical and pharmacological research. This guide has provided its fundamental chemical identity, proposed a plausible synthetic route, and outlined its potential therapeutic applications based on the established pharmacology of the isonicotinic acid scaffold. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully elucidate its potential in drug discovery and development.
References
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Taylor & Francis Online. Isonicotinic acid – Knowledge and References. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]
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PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
